molecular formula C19H16N2O3 B4675528 4-(benzoylamino)-N-(2-furylmethyl)benzamide

4-(benzoylamino)-N-(2-furylmethyl)benzamide

Cat. No. B4675528
M. Wt: 320.3 g/mol
InChI Key: KSKMVCJHNMARSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzoylamino)-N-(2-furylmethyl)benzamide (abbreviated as BFMB) is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of benzamides and has a molecular weight of 328.35 g/mol. BFMB has been synthesized by several methods and has been used in various scientific applications due to its mechanism of action and biochemical and physiological effects.

Mechanism of Action

4-(benzoylamino)-N-(2-furylmethyl)benzamide inhibits the activity of HDACs by binding to the active site of the enzyme. This binding prevents the enzyme from removing acetyl groups from histones, which leads to an increase in gene expression. 4-(benzoylamino)-N-(2-furylmethyl)benzamide has been shown to be a potent inhibitor of HDACs and has been used in the study of the role of HDACs in disease.
Biochemical and Physiological Effects:
4-(benzoylamino)-N-(2-furylmethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumor cells. 4-(benzoylamino)-N-(2-furylmethyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 4-(benzoylamino)-N-(2-furylmethyl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(benzoylamino)-N-(2-furylmethyl)benzamide in lab experiments is its potency as an HDAC inhibitor. It has been shown to be more potent than other HDAC inhibitors such as trichostatin A and valproic acid. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. However, one limitation of using 4-(benzoylamino)-N-(2-furylmethyl)benzamide is its solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 4-(benzoylamino)-N-(2-furylmethyl)benzamide in scientific research. One direction is the study of its potential as an anti-cancer agent. 4-(benzoylamino)-N-(2-furylmethyl)benzamide has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy in animal models of cancer. Another direction is the study of its potential as a neuroprotective agent. 4-(benzoylamino)-N-(2-furylmethyl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further studies are needed to determine its potential as a treatment for these diseases. Additionally, the development of more soluble forms of 4-(benzoylamino)-N-(2-furylmethyl)benzamide could make it more useful in certain experiments.

Scientific Research Applications

4-(benzoylamino)-N-(2-furylmethyl)benzamide has been widely used in scientific research for its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs have been implicated in several diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. 4-(benzoylamino)-N-(2-furylmethyl)benzamide has also been used in the study of the structure and function of proteins.

properties

IUPAC Name

4-benzamido-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-18(20-13-17-7-4-12-24-17)15-8-10-16(11-9-15)21-19(23)14-5-2-1-3-6-14/h1-12H,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKMVCJHNMARSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzoylamino)-N~1~-(2-furylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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